molecular formula C19H17FN2O4 B2873417 N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide CAS No. 1211757-36-6

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide

Cat. No.: B2873417
CAS No.: 1211757-36-6
M. Wt: 356.353
InChI Key: GXYFZXFSAZTYMG-UHFFFAOYSA-N
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Description

Chemical Identifier: N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide is a synthetic small molecule with the CAS Registry Number 1211757-36-6 . Its molecular formula is C 19 H 17 FN 2 O 4 and it has a molecular weight of 356.3 g/mol . Structural Features and Research Relevance: This compound is characterized by a distinct molecular architecture featuring a 2,3-dimethoxybenzamide group linked to a (5-(2-fluorophenyl)isoxazol-3-yl)methyl moiety . The isoxazole ring is a privileged structure in medicinal chemistry and chemical biology. Notably, derivatives containing a 3-ethyl-benzo[d]isoxazole scaffold have been reported in scientific literature as potent inhibitors of the BRD4 bromodomain, an epigenetic "reader" protein that is a validated target in oncology research, particularly for acute myeloid leukemia (AML) . While the specific biological activity of this compound requires experimental validation, its core structure suggests potential as a candidate for investigating BET protein function and for the development of novel epigenetic therapies. Application Note: Researchers exploring the structure-activity relationships of heterocyclic compounds, particularly those targeting acetyl-lysine binding domains, may find this molecule of significant interest. Important Notice: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O4/c1-24-16-9-5-7-14(18(16)25-2)19(23)21-11-12-10-17(26-22-12)13-6-3-4-8-15(13)20/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYFZXFSAZTYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes is a cornerstone method for isoxazole formation. For the target compound, 2-fluorophenylacetonitrile oxide reacts with propiolaldehyde under mild conditions to yield 5-(2-fluorophenyl)isoxazole-3-carbaldehyde (Scheme 1).

Reaction Conditions :

  • Nitrile oxide precursor: 2-Fluorophenylhydroximoyl chloride (generated in situ from hydroxylamine and NaOCl).
  • Dipolarophile: Propiolaldehyde in dichloromethane at 0–5°C.
  • Catalyst: Triethylamine (1.2 equiv).
  • Yield: 68–72%.

Mechanistic Insight :
The nitrile oxide undergoes [3+2] cycloaddition with the alkyne, favoring regioselectivity due to electronic effects of the 2-fluorophenyl group. The aldehyde at position 3 is retained for subsequent reductive amination.

Enaminone Cyclization with Hydroxylamine

An alternative route involves enaminone intermediates. 3-Amino-1-(2-fluorophenyl)prop-2-en-1-one reacts with hydroxylamine hydrochloride in aqueous KOH to form the isoxazole ring (Scheme 2).

Optimized Parameters :

  • Solvent: Ethanol/water (4:1 v/v).
  • Temperature: Reflux (80°C).
  • Reaction time: 6–8 hours.
  • Yield: 65–70%.

Advantages :

  • Avoids handling unstable nitrile oxides.
  • Scalable to multigram quantities.

Functionalization of the Isoxazole Intermediate

Reductive Amination of 5-(2-Fluorophenyl)Isoxazole-3-Carbaldehyde

The aldehyde group is converted to a primary amine via reductive amination:

  • Imine Formation : React with ammonium acetate in methanol.
  • Reduction : Sodium cyanoborohydride (NaBH3CN) in THF at room temperature.
  • Product : 5-(2-Fluorophenyl)isoxazol-3-yl)methylamine (Yield: 85%).

Critical Notes :

  • Excess ammonium acetate ensures complete imine formation.
  • NaBH3CN selectively reduces the imine without affecting the isoxazole ring.

Alternative Pathway: Bromomethylation and Amine Substitution

For substrates sensitive to reductive conditions, bromomethylation offers a viable route:

  • Bromination : Treat 5-(2-fluorophenyl)isoxazole-3-methanol with PBr3 in DCM.
  • Amine Substitution : React with sodium azide (NaN3) in DMF, followed by Staudinger reduction (PPh3/H2O).
  • Product : 5-(2-Fluorophenyl)isoxazol-3-yl)methylamine (Yield: 78%).

Synthesis of 2,3-Dimethoxybenzoic Acid

Demethylation-Methylation Strategy

  • Starting Material : 2,3-Dihydroxybenzoic acid.
  • Selective Methylation : Use dimethyl sulfate (DMS) in acetone with K2CO3.
  • Product : 2,3-Dimethoxybenzoic acid (Yield: 92%).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl3): δ 7.52 (dd, J = 8.4 Hz, 1H), 7.03 (d, J = 8.4 Hz, 1H), 3.93 (s, 3H, OCH3), 3.91 (s, 3H, OCH3).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Reagents :

  • 2,3-Dimethoxybenzoic acid (1.0 equiv).
  • 5-(2-Fluorophenyl)isoxazol-3-yl)methylamine (1.1 equiv).
  • EDCl (1.2 equiv), HOBt (1.2 equiv) in DCM.

Procedure :

  • Activate the carboxylic acid with EDCl/HOBt for 30 minutes.
  • Add amine dropwise at 0°C.
  • Stir at room temperature for 12 hours.
  • Purify via silica gel chromatography (hexane/EtOAc 3:1).

Yield : 82–85%.

Acid Chloride Route

For moisture-sensitive substrates:

  • Chlorination : Treat 2,3-dimethoxybenzoic acid with thionyl chloride (SOCl2).
  • Amidation : React with isoxazole-methylamine in anhydrous THF.
  • Yield : 88%.

Advantages :

  • Higher reactivity of acid chloride ensures faster coupling.
  • Minimizes racemization.

Optimization and Challenges

Regioselectivity in Isoxazole Formation

The position of the 2-fluorophenyl group is controlled by:

  • Electron-withdrawing effects of fluorine directing cycloaddition.
  • Use of bulky bases (e.g., DBU) to suppress side reactions.

Purification Challenges

  • Byproducts : Oligomers from over-activation of carboxylic acid.
  • Solution : Use of scavenger resins (e.g., trisamine) to quench excess EDCl.

Spectroscopic Characterization

Key Data for Final Product :

  • ¹H NMR (500 MHz, DMSO-d6): δ 8.42 (t, J = 5.6 Hz, 1H, NH), 7.85–7.79 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 6.95 (d, J = 8.2 Hz, 1H, Ar-H), 4.52 (d, J = 5.6 Hz, 2H, CH2), 3.88 (s, 3H, OCH3), 3.82 (s, 3H, OCH3).
  • HRMS : m/z calcd for C19H17FN2O4 [M+H]+: 356.1142; found: 356.1145.

Chemical Reactions Analysis

Types of Reactions

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Core Structure Key Substituents Biological Role Reference
Target Compound Benzamide + Isoxazole 2-Fluorophenyl, 2,3-dimethoxy Hypothetical receptor ligand N/A
[18F]Fallypride Benzamide [18F]Fluoropropyl, 2,3-dimethoxy Dopamine D2/D3 PET tracer
SiFA-M-FP,5 Benzamide + Pyrrolidine Fluorosilyl, thiol-propyl Radiopharmaceutical scaffold
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide + Thiazole 2,4-Difluoro, 5-chlorothiazole PFOR enzyme inhibitor
Flutolanil Benzamide Trifluoromethyl, 3-methoxypropyl Pesticide

Biological Activity

N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis of this compound

The synthesis of the compound typically involves the reaction of 3-(4-bromophenyl)-5-(2-fluorophenyl)isoxazole with pyridine-3-ylmethanamine under controlled conditions. The process results in the formation of the desired product with various yields reported in literature. For instance, one study reported a yield of 61% for a related compound synthesized using similar methodologies .

Reaction Scheme

The general reaction scheme can be summarized as follows:

  • Starting Materials :
    • 3-(4-bromophenyl)-5-(2-fluorophenyl)isoxazole
    • Pyridine-3-ylmethanamine
  • Reaction Conditions :
    • Solvent: DMSO or similar
    • Temperature: Varies based on specific protocols
  • Yield : Typically ranges from 30% to 75% depending on the specific conditions and reagents used.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and anti-cancer properties.

Key Findings

  • Anticancer Activity :
    • In vitro studies have shown that the compound inhibits the proliferation of cancer cell lines, such as those derived from breast and colon cancers. The IC50 values reported range from 10610^{-6} M to 10510^{-5} M, indicating significant potency against these cell types .
  • Anti-inflammatory Effects :
    • The compound has been noted to reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism that may involve modulation of NF-kB signaling pathways .

Study 1: Anticancer Efficacy

A recent study assessed the effects of this compound on human cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability, particularly in MCF-7 (breast cancer) and HT-29 (colon cancer) cells.

Cell LineIC50 (µM)Mechanism
MCF-70.8Apoptosis induction
HT-291.2Cell cycle arrest

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of the compound using LPS-stimulated RAW 264.7 macrophages. The study found that this compound significantly inhibited TNF-alpha release.

Treatment Concentration (µM)TNF-alpha Release (% Inhibition)
145
570
1085

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